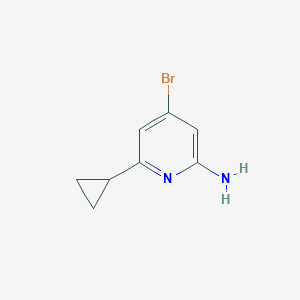
alpha,beta-D-(+)-Glucose pentaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,beta-D-(+)-Glucose pentaacetate is a derivative of glucose where all five hydroxyl groups are acetylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity. It is a white crystalline solid that is soluble in organic solvents like chloroform and dichloromethane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha,beta-D-(+)-Glucose pentaacetate can be synthesized by acetylating glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields the pentaacetate derivative after purification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,beta-D-(+)-Glucose pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Glucose and acetic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha,beta-D-(+)-Glucose pentaacetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate metabolism and enzyme activity.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of alpha,beta-D-(+)-Glucose pentaacetate involves its ability to undergo hydrolysis and release glucose. This property is utilized in various biochemical assays and synthetic processes. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha,beta-D-Mannose pentaacetate
- Alpha,beta-D-Galactose pentaacetate
Comparison
Alpha,beta-D-(+)-Glucose pentaacetate is unique due to its specific structure and reactivity. Compared to alpha,beta-D-Mannose pentaacetate and alpha,beta-D-Galactose pentaacetate, it has different stereochemistry, which affects its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C16H22O11 |
|---|---|
Poids moléculaire |
390.34 g/mol |
Nom IUPAC |
[(3R,4S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14+,15?,16+/m1/s1 |
Clé InChI |
LPTITAGPBXDDGR-XJGFBQBWSA-N |
SMILES isomérique |
CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



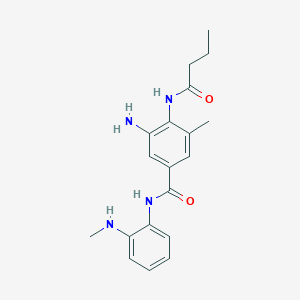
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
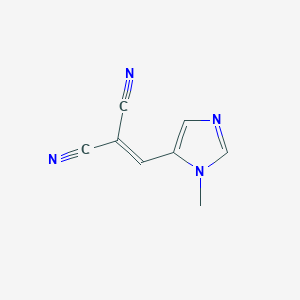
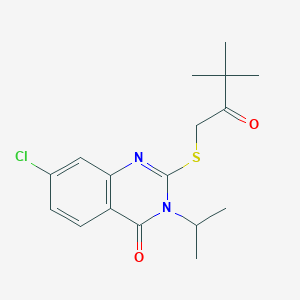
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

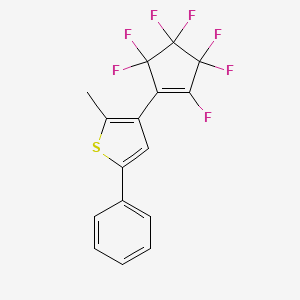
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
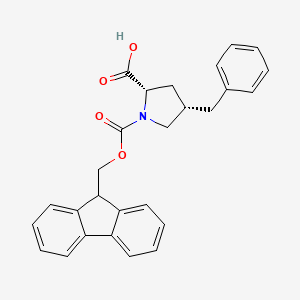
![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
